

Chlorazaniil: A Technical Overview of its Molecular Characteristics, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorazaniil

Cat. No.: B1668706

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorazaniil, a diuretic agent belonging to the triazine class of compounds, has been a subject of interest due to its physiological effects on renal function. This technical guide provides an in-depth overview of **Chlorazaniil**, focusing on its molecular structure, IUPAC nomenclature, physicochemical properties, and toxicological profile. Furthermore, this document outlines detailed experimental protocols for its synthesis, the evaluation of its diuretic activity, and its analytical determination in biological matrices. A logical diagram illustrating its mechanism of action within the renal tubule is also presented to provide a comprehensive understanding of this compound for research and drug development purposes.

Molecular Structure and Nomenclature

Chlorazaniil is chemically identified as a substituted 1,3,5-triazine derivative.

- IUPAC Name: 2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine[1]
- Molecular Formula: C₉H₈ClN₅[1]
- Canonical SMILES: C1=CC(=CC=C1NC2=NC=NC(=N2)N)Cl[1]

- InChI Key: YRZQHIVOIFJEEE-UHFFFAOYSA-N[1]

The molecular structure of **Chlorazaniil** features a central triazine ring substituted with an amino group and a 4-chloroanilino group.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of **Chlorazaniil** is presented in Table 1. This data is crucial for its handling, formulation, and assessment of its biological interactions.

Property	Value	Reference
Molecular Weight	221.64 g/mol	[1]
Monoisotopic Mass	221.0468230 Da	
XLogP3	2.1	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	5	
Rotatable Bond Count	2	
Solubility	Soluble in DMSO.	
Toxicity	Harmful if swallowed, Causes serious eye irritation.	

Synthesis Protocol

The synthesis of **Chlorazaniil** can be achieved through a multi-step process involving the reaction of cyanuric chloride with appropriate amines. The following is a plausible experimental protocol based on the synthesis of similar 1,3,5-triazine derivatives.

Objective: To synthesize 2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine (**Chlorazaniil**).

Materials:

- Cyanuric chloride
- 4-chloroaniline
- Ammonia (aqueous solution)
- Acetone
- Sodium carbonate
- Hydrochloric acid
- Distilled water
- Ice
- Magnetic stirrer with heating plate
- Round bottom flasks
- Condenser
- Buchner funnel and flask
- Filtration paper
- Beakers
- pH meter or pH paper

Procedure:

- Step 1: Synthesis of 2,4-dichloro-6-(4-chloroanilino)-1,3,5-triazine
 - Dissolve cyanuric chloride (1 equivalent) in acetone in a round bottom flask cooled in an ice bath.
 - In a separate beaker, dissolve 4-chloroaniline (1 equivalent) and sodium carbonate (1 equivalent) in water.

- Slowly add the 4-chloroaniline solution to the cyanuric chloride solution with constant stirring, maintaining the temperature below 5°C.
- After the addition is complete, continue stirring for 3-4 hours while allowing the reaction mixture to slowly warm to room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
- Filter the precipitate using a Buchner funnel, wash with cold water, and dry under vacuum.
- Step 2: Synthesis of 2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine (**Chlorazaniil**)
 - Suspend the dried intermediate from Step 1 in a suitable solvent such as dioxane or ethanol in a round bottom flask.
 - Add an excess of aqueous ammonia solution to the suspension.
 - Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
 - After the reaction is complete, cool the mixture to room temperature.
 - Filter the resulting solid, wash with water, and then with a small amount of cold ethanol.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **Chlorazaniil**.
 - Characterize the final product by melting point, NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Experimental Protocol for Diuretic Activity Assessment

Chlorazaniil acts as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys.

Experimental Protocol: In-vivo Diuretic Activity in Rats

This protocol is a standard method for evaluating the diuretic activity of a test compound.

Objective: To determine the diuretic activity of **Chlorazaniil** in a rat model.

Animals: Male or female Wistar or Sprague-Dawley rats (150-200 g).

Materials:

- **Chlorazaniil**
- Furosemide (positive control)
- Normal saline (0.9% NaCl, vehicle control)
- Metabolic cages for urine collection
- Oral gavage needles
- Graduated cylinders
- Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

- Animal Acclimatization and Preparation:
 - Acclimatize the rats to the laboratory conditions for at least one week.
 - House the animals in metabolic cages for 24 hours before the experiment to allow for adaptation.
 - Fast the animals overnight (18 hours) with free access to water.
- Grouping and Dosing:
 - Divide the rats into three groups (n=6 per group):
 - Control Group: Receives normal saline (e.g., 25 mL/kg, p.o.).

- Standard Group: Receives Furosemide (e.g., 20 mg/kg, p.o.) in normal saline.
- Test Group: Receives **Chlorazaniil** (at various doses, e.g., 25, 50, 100 mg/kg, p.o.) suspended in normal saline.
- Urine Collection and Analysis:
 - Immediately after dosing, place each rat in an individual metabolic cage.
 - Collect urine at specified time intervals (e.g., every hour for the first 4-6 hours and then a cumulative collection at 24 hours).
 - Measure the total volume of urine for each animal.
 - Analyze the urine for sodium (Na^+), potassium (K^+), and chloride (Cl^-) concentrations using a flame photometer or ion-selective electrodes.
- Data Analysis:
 - Calculate the diuretic index (urine volume of the test group / urine volume of the control group).
 - Calculate the saluretic index for each electrolyte (electrolyte excretion in the test group / electrolyte excretion in the control group).
 - Compare the results of the **Chlorazaniil**-treated group with the control and standard groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Analytical Methodology

The determination of **Chlorazaniil** in biological fluids is essential for pharmacokinetic and toxicological studies, as well as for anti-doping control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its sensitive and specific quantification.

Experimental Protocol: LC-MS/MS Analysis of Chlorazaniil in Urine

Objective: To quantify **Chlorazaniil** in human urine using LC-MS/MS.

Materials:

- **Chlorazani**l analytical standard
- Isotopically labeled internal standard (e.g., **Chlorazani**l-d4)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
- Vortex mixer
- Centrifuge
- LC-MS/MS system (e.g., triple quadrupole)

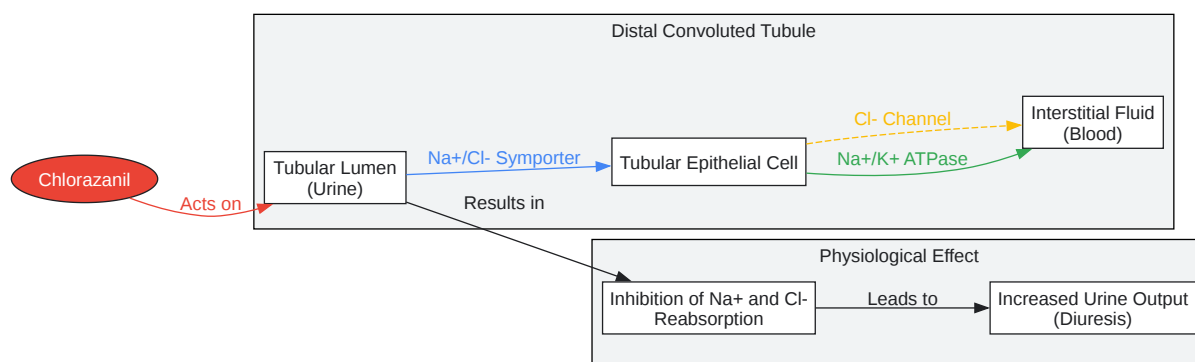
Procedure:

- Sample Preparation (Solid-Phase Extraction):
 - To 1 mL of urine sample, add the internal standard solution.
 - Precondition the SPE cartridge with methanol followed by water and then an equilibration buffer (e.g., phosphate buffer, pH 6).
 - Load the urine sample onto the SPE cartridge.
 - Wash the cartridge with a weak organic solvent to remove interferences.
 - Elute **Chlorazani**l and the internal standard with an appropriate elution solvent (e.g., methanol containing formic acid).
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Conditions:
 - LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
 - Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for **Chlorazanimil** and its internal standard. For example, for **Chlorazanimil** (m/z 222.1), a potential transition could be to a major fragment ion.
- Quantification:
 - Construct a calibration curve using standard solutions of **Chlorazanimil** of known concentrations.
 - Calculate the concentration of **Chlorazanimil** in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mechanism of Action

The primary mechanism of action of **Chlorazanimil** as a diuretic is the inhibition of the Na^+ - Cl^- symporter in the distal convoluted tubule of the nephron. This inhibition leads to a decrease in the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. As a result, more sodium and chloride remain in the tubule, osmotically retaining water and leading to increased urine output (diuresis).



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Chlorazasil** in the distal convoluted tubule.

Conclusion

This technical guide provides a comprehensive overview of **Chlorazasil**, from its fundamental molecular properties to detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and understanding of this diuretic agent. The provided protocols offer a solid foundation for conducting research on **Chlorazasil** and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rjptsimlab.com [rjptsimlab.com]
- To cite this document: BenchChem. [Chlorazaniil: A Technical Overview of its Molecular Characteristics, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668706#chlorazaniil-molecular-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com